5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione
Description
Properties
IUPAC Name |
5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2S3/c1-15-9(12-8(13-15)17(18)19)21-10-14-16(11(20)22-10)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWAUJKYNVAJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN(C(=S)S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124324 | |
| Record name | 5-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461429-52-7 | |
| Record name | 5-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461429-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione typically involves multiple steps, starting with the preparation of the triazole and thiadiazole precursors. One common method involves the condensation of 2-methyl-5-nitro-1,2,4-triazole with a suitable thiadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The triazole and thiadiazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and substituted triazole-thiadiazole compounds .
Scientific Research Applications
Biological Applications
The biological activities of compounds containing thiadiazole and triazole rings have been widely studied. The presence of the nitro group enhances the reactivity and biological efficacy of this compound, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that 5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione exhibits significant antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The dual functionality provided by both the triazole and thiadiazole moieties enhances its potential as an antimicrobial agent .
Anticancer Potential
The compound's ability to interact with various biological targets suggests potential anticancer applications. Studies on structurally related compounds have indicated that they can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Material Science Applications
The unique structural characteristics of this compound also suggest applications in material science. The presence of multiple heteroaromatic rings and a thio group indicates potential interactions with metal ions, which can be explored for developing coordination polymers or novel functional materials.
Coordination Chemistry
The ability of the sulfanyl group to coordinate with metal ions can lead to the formation of new materials with tailored properties for use in catalysis or as sensors. This area is still under investigation but holds promise for future applications in nanotechnology and materials engineering .
Synthesis and Characterization
The synthesis of 5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione typically involves multi-step processes that require careful control of reaction conditions to obtain high yields and purity . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Efficacy
A study conducted on similar thiadiazole derivatives demonstrated their effectiveness against resistant bacterial strains. The research highlighted the importance of structural modifications in enhancing biological activity. The findings suggest that 5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione could be further evaluated for its antimicrobial potential in clinical settings .
Case Study 2: Coordination Complexes
Another research initiative focused on synthesizing coordination complexes involving thiadiazole derivatives with transition metals. The study reported promising results in terms of stability and catalytic activity, indicating that similar compounds could pave the way for innovative applications in catalysis .
Mechanism of Action
The mechanism of action of 5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Analogues
Pharmacological and Physicochemical Properties
- Bioactivity Predictions : Computational studies (e.g., PASS Online®) suggest the query compound’s nitro-triazole moiety may confer antimicrobial or antiparasitic activity, akin to derivatives reported by Küçükgüzel et al. . However, its phenyl-thiadiazole core likely reduces cytotoxicity compared to halogenated analogues (e.g., 3,4-dichlorophenyl derivatives in ).
- However, this may also reduce membrane permeability, a trade-off observed in similar triazole-thiadiazole hybrids .
Biological Activity
The compound 5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione can be summarized as follows:
- Molecular Formula : C12H10N6O4S
- Molecular Weight : 306.31 g/mol
- Key Functional Groups : Thiadiazole ring, triazole moiety, nitro group
This compound's unique structure contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research has demonstrated that compounds containing a thiadiazole core exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in various studies. For instance:
- Cell Lines Tested : Human glioblastoma U251 and melanoma WM793.
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM against these cancer cell lines.
Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways, leading to cell death in cancerous cells .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Synthesis : The triazole moiety may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Disruption of Cell Membrane Integrity : The presence of the sulfanyl group enhances the compound's ability to disrupt microbial cell membranes.
- Induction of Oxidative Stress : The nitro group may promote the generation of reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells .
Case Study 1: Antibacterial Efficacy
In a study conducted by Mohammed et al. (2019), the compound was tested against multidrug-resistant strains of Escherichia coli. The results showed that it had a significantly lower MIC compared to standard antibiotics like ciprofloxacin, indicating its potential as a new antibacterial agent .
Case Study 2: Anticancer Potential
A study published in Molecules evaluated the efficacy of thiadiazole derivatives in various cancer models. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione?
- Methodology : The synthesis typically involves nucleophilic substitution reactions between thione precursors (e.g., 1,2,4-triazole-3-thione derivatives) and halogenated nitro-triazoles. Key steps include:
- Hydrazinolysis of thiosemicarbazide derivatives to form thiadiazole intermediates.
- Alkylation with bromoalkanes in alcoholic media using NaOH to introduce substituents (e.g., methyl groups) .
- Nitro-group introduction via nitration of triazole precursors under controlled acidic conditions.
- Characterization : Confirmed via ¹H NMR (δ 7.3–8.1 ppm for aromatic protons), IR (C=S stretching at ~1250 cm⁻¹), and elemental analysis (±0.3% error margin) .
Q. How is the molecular structure of this compound validated experimentally?
- Analytical Techniques :
- High-performance liquid chromatography (HPLC) with ESI-MS detects impurities (<0.5%) and confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 385) .
- X-ray crystallography (where feasible) resolves bond angles and dihedral angles between the thiadiazole and triazole rings, ensuring planar conformations .
Q. What are the key structural features influencing its reactivity?
- The electron-withdrawing nitro group on the triazole ring enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitutions.
- The thione-thiol tautomerism in the thiadiazole ring (C=S ↔ C-SH) impacts solubility and reactivity in polar solvents .
Advanced Research Questions
Q. How can reaction yields be optimized during alkylation of the thiadiazole-thione core?
- Critical Parameters :
- Solvent choice : Propan-2-ol improves solubility of bromoalkanes compared to methanol, reducing side-product formation .
- Temperature : Reflux conditions (70–80°C) for 2–4 hours maximize substitution efficiency.
- Base stoichiometry : Equimolar NaOH ensures deprotonation of the thiol group without hydrolyzing nitro substituents .
- Data Contradiction : Some studies report lower yields with longer alkyl chains (n > 5) due to steric hindrance, necessitating phase-transfer catalysts .
Q. What computational approaches predict the biological activity of this compound?
- Methods :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to assess redox stability .
- Molecular docking (e.g., AutoDock Vina) models interactions with target enzymes (e.g., cytochrome P450), highlighting hydrogen bonding with the nitro group and π-π stacking with phenyl rings .
- Validation : In vitro assays correlate predicted binding affinities (ΔG ≈ -8.5 kcal/mol) with inhibitory activity against microbial pathogens .
Q. How do structural modifications alter its pharmacological profile?
- Case Study : Replacing the phenyl group with pyridinyl moieties increases water solubility but reduces membrane permeability.
- Data Analysis : Bioactivity screening (e.g., MIC values against S. aureus) shows that nitro-group positioning (para vs. meta) impacts antibacterial efficacy by 2–3 log units .
Methodological Challenges & Solutions
Q. How to resolve discrepancies in reported biological activity data?
- Root Causes :
- Variability in assay conditions (e.g., pH, incubation time) affects compound stability.
- Impurities from incomplete alkylation (e.g., residual bromoalkanes) may skew results.
- Mitigation :
- Standardize protocols using HPLC-purified samples (purity >98%).
- Cross-validate activities via orthogonal assays (e.g., fluorescence-based vs. colony-counting methods) .
Q. What strategies improve crystallinity for X-ray studies?
- Approaches :
- Slow evaporation from DMSO/EtOH mixtures (1:3 v/v) yields single crystals.
- Seeding techniques with analogous triazole-thiadiazole crystals reduce amorphous precipitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
